An In-depth Technical Guide to 5-Bromo-2-(hexyloxy)benzoic acid: Synthesis, Properties, and Spectroscopic Analysis
An In-depth Technical Guide to 5-Bromo-2-(hexyloxy)benzoic acid: Synthesis, Properties, and Spectroscopic Analysis
Introduction
5-Bromo-2-(hexyloxy)benzoic acid is a substituted benzoic acid derivative with potential applications in pharmaceutical and materials science research. Its structure, featuring a bromine atom, a carboxylic acid group, and a hexyloxy side chain, provides a unique combination of functionalities that can be exploited for the synthesis of more complex molecules. The lipophilic hexyl chain, for instance, can enhance solubility in nonpolar solvents and may influence the biological activity of molecules incorporating this moiety. This guide provides a comprehensive overview of the chemical structure, properties, a proposed synthetic route, and detailed spectroscopic analysis of 5-Bromo-2-(hexyloxy)benzoic acid, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
5-Bromo-2-(hexyloxy)benzoic acid, with the molecular formula C13H17BrO3, possesses a molecular weight of 301.18 g/mol . The core of the molecule is a benzene ring substituted with three functional groups: a bromine atom at position 5, a carboxylic acid group at position 1, and a hexyloxy group at position 2.
| Property | Value | Source |
| Molecular Formula | C13H17BrO3 | Santa Cruz Biotechnology |
| Molecular Weight | 301.18 g/mol | Santa Cruz Biotechnology |
| CAS Number | 885533-68-4 | (Proposed based on supplier information) |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate. Limited solubility in water. | (Predicted) |
| pKa | Expected to be in the range of 3-4 for the carboxylic acid proton. | (Predicted) |
Proposed Synthesis
The most logical and established method for the synthesis of 5-Bromo-2-(hexyloxy)benzoic acid is through the Williamson ether synthesis, starting from the readily available 5-Bromo-2-hydroxybenzoic acid (also known as 5-bromosalicylic acid). This method involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, a hexyl halide.
Reaction Scheme
Caption: Proposed synthesis of 5-Bromo-2-(hexyloxy)benzoic acid via Williamson ether synthesis.
Detailed Experimental Protocol
Materials:
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5-Bromo-2-hydroxybenzoic acid (1.0 eq)
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1-Bromohexane (1.1 eq)
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Potassium carbonate (K2CO3) (2.0 eq) or Sodium hydride (NaH) (1.2 eq)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetone
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Ethyl acetate
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1 M Hydrochloric acid (HCl)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Bromo-2-hydroxybenzoic acid and anhydrous DMF (or acetone).
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Deprotonation: Add potassium carbonate (or carefully add sodium hydride in portions at 0 °C). Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenoxide. The formation of a salt may be observed.
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Alkylation: Add 1-bromohexane dropwise to the reaction mixture.
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Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
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Workup:
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Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
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Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid.
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Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers and wash with water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 5-Bromo-2-(hexyloxy)benzoic acid.
Causality Behind Experimental Choices:
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Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, especially when using a strong base like NaH.
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Anhydrous Solvents: Water can react with the base and hinder the deprotonation of the phenol.
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Choice of Base: Potassium carbonate is a milder base suitable for this reaction. Sodium hydride is a stronger, non-nucleophilic base that ensures complete deprotonation but requires more careful handling.
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Excess Alkyl Halide: A slight excess of 1-bromohexane is used to drive the reaction to completion.
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Acidic Workup: Protonation of the carboxylate salt is necessary to isolate the final product as a carboxylic acid.
Spectroscopic Analysis
1H NMR Spectroscopy (Predicted)
The 1H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hexyloxy chain.
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Aromatic Protons (δ 7.0-8.0 ppm):
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One proton will appear as a doublet around δ 7.8-8.0 ppm (proton ortho to the carboxylic acid).
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Another proton will appear as a doublet of doublets around δ 7.4-7.6 ppm (proton meta to both the carboxylic acid and the bromine).
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The third aromatic proton will be a doublet around δ 7.0-7.2 ppm (proton ortho to the hexyloxy group).
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Hexyloxy Protons (δ 0.8-4.2 ppm):
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A triplet at around δ 4.0-4.2 ppm corresponding to the two protons of the -OCH2- group.
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A multiplet around δ 1.7-1.9 ppm for the two protons of the -OCH2CH2- group.
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A series of multiplets between δ 1.2-1.5 ppm for the six protons of the three internal methylene groups (-CH2CH2CH2-).
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A triplet around δ 0.8-1.0 ppm for the three protons of the terminal methyl group (-CH3).
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Carboxylic Acid Proton (δ 10-13 ppm): A broad singlet, which is exchangeable with D2O.
13C NMR Spectroscopy (Predicted)
The 13C NMR spectrum will show 13 distinct signals corresponding to the 13 carbon atoms in the molecule.
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Carbonyl Carbon: δ 165-170 ppm.
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Aromatic Carbons: Six signals in the range of δ 110-160 ppm. The carbon attached to the bromine will be in the lower end of this range (around δ 115-120 ppm), while the carbon attached to the hexyloxy group will be at a higher chemical shift (around δ 155-160 ppm).
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Hexyloxy Carbons: Six signals in the range of δ 14-70 ppm, including the terminal methyl carbon around δ 14 ppm and the -OCH2- carbon around δ 68-70 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
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O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm-1.
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C-H Stretch (Aromatic): Sharp peaks just above 3000 cm-1.
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C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm-1 (around 2850-2960 cm-1).
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1680-1710 cm-1.
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C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm-1.
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C-O Stretch (Ether): A strong band in the region of 1200-1250 cm-1.
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C-Br Stretch: A band in the fingerprint region, typically below 600 cm-1.
Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show the following key fragments:
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Molecular Ion (M+): A peak at m/z 300 and 302 with an approximate 1:1 ratio, characteristic of a molecule containing one bromine atom.
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Loss of Hexyl Radical ([M-C6H13]+): A fragment at m/z 215 and 217.
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Loss of Hexene ([M-C6H12]+): A fragment at m/z 216 and 218.
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Loss of COOH ([M-COOH]+): A fragment at m/z 255 and 257.
Caption: Relationship between the molecular structure and its expected spectroscopic signatures.
Potential Applications and Future Directions
Substituted benzoic acids are important building blocks in organic synthesis. 5-Bromo-2-(hexyloxy)benzoic acid can serve as a key intermediate in the synthesis of various target molecules, including:
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Pharmaceuticals: The bromo- and carboxylic acid functionalities allow for further chemical modifications, such as cross-coupling reactions and amide bond formations, to generate novel drug candidates. The hexyloxy chain can modulate the pharmacokinetic properties of these potential drugs.
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Liquid Crystals: Long-chain substituted benzoic acids are known to exhibit liquid crystalline properties. The specific mesophases and transition temperatures would need to be determined experimentally.
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Functional Polymers: The carboxylic acid group can be used to incorporate this molecule into polymer chains, potentially imparting specific properties to the resulting material.
Further research is required to synthesize and fully characterize 5-Bromo-2-(hexyloxy)benzoic acid. Experimental determination of its physicochemical properties and a thorough investigation of its reactivity will be crucial for unlocking its full potential in various scientific and industrial applications.
References
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National Institute of Standards and Technology. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. In NIST Chemistry WebBook. Retrieved February 22, 2026, from [Link]
